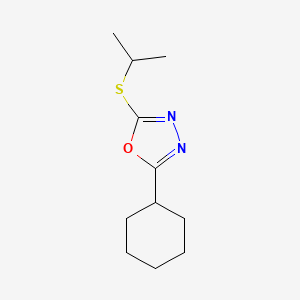![molecular formula C14H26N2O2 B7506813 3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The exact mechanism of action of DMMP is not fully understood, but it is believed to act on the GABAergic system, which is responsible for regulating neuronal activity in the brain. DMMP is thought to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects
DMMP has been shown to have a range of biochemical and physiological effects, including reducing seizure activity, decreasing anxiety-like behavior, and inducing sedation. It has also been found to alter the levels of various neurotransmitters, including GABA, serotonin, and dopamine, in the brain.
実験室実験の利点と制限
DMMP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its relatively low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for the research on DMMP. One area of interest is the development of DMMP-based drugs for the treatment of epilepsy, anxiety disorders, and sleep disorders. Another area of research is the investigation of DMMP as a potential inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Additionally, DMMP has potential applications in material science, such as the development of new polymers and coatings. Further research is needed to fully understand the mechanism of action and potential applications of DMMP.
合成法
DMMP can be synthesized via a multi-step process starting from 4-bromobutan-2-one and 2-methylpropanoic acid. The first step involves the formation of 4-(2-methylpropanoyl)piperazine-1-carboxylic acid, which is then converted to DMMP through a series of reactions. The overall yield of DMMP is around 30%, and the purity can be improved by recrystallization.
科学的研究の応用
DMMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, anxiety disorders, and sleep disorders. DMMP has also been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3,3-dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(18)16-8-6-15(7-9-16)12(17)10-14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELMSWYMNBSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
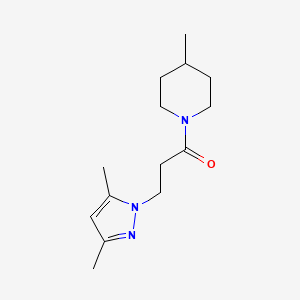
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
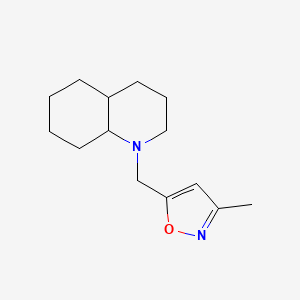
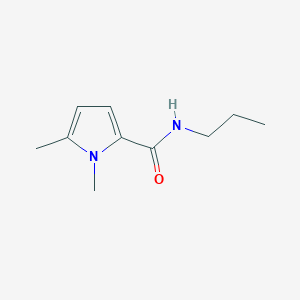
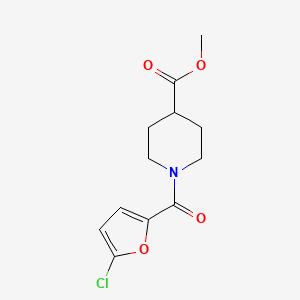
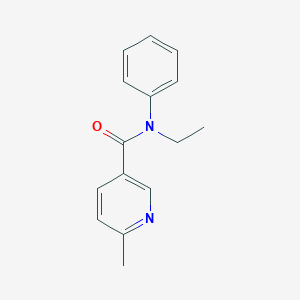
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
